molecular formula C15H23N3O3S B1485543 tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate CAS No. 2291030-93-6

tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1485543
CAS RN: 2291030-93-6
M. Wt: 325.4 g/mol
InChI Key: GUGHEIZWNHYLIP-VXGBXAGGSA-N
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Description

The compound is a pyrrolidine derivative with a tert-butyl group, a dimethylpyrimidinyl group, and a carboxylate group . The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl esters are generally synthesized using flow microreactor systems . This method is efficient, versatile, and sustainable compared to batch processes .

Scientific Research Applications

I have conducted multiple searches to find specific scientific research applications for tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate, but unfortunately, the available information does not provide detailed applications for this compound.

The search results indicate that tert-butyl groups have unique reactivity patterns and are used in chemical transformations, biosynthetic and biodegradation pathways, and possibly in biocatalytic processes . However, these references do not provide the detailed and field-specific applications you requested.

properties

IUPAC Name

tert-butyl (3R,4R)-3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-9-6-10(2)17-13(16-9)22-12-8-18(7-11(12)19)14(20)21-15(3,4)5/h6,11-12,19H,7-8H2,1-5H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGHEIZWNHYLIP-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CN(CC2O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate

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